Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is an organic compound belonging to the class of difluoroacetic acid derivatives. While the specific details of its synthesis might be proprietary information for certain companies, scientific literature does discuss general methods for synthesizing similar difluoroacetate compounds. For instance, a research article describes the synthesis of difluoroacetic acid esters via the reaction of trifluoroacetic acid esters with a metal fluoride source [].
The presence of the difluoroacetate moiety and the chlorophenyl group suggests that Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate might be of interest for various research applications. Here are some potential areas of exploration:
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is a synthetic organic compound with the molecular formula and a molecular weight of 234.63 g/mol. It is characterized by the presence of a chlorophenyl group and two fluorine atoms attached to the carbon adjacent to the ester functional group. This compound is recognized for its unique structural features, which contribute to its chemical reactivity and biological properties. It is primarily identified by its CAS number 130754-19-7 and has applications in various fields, including pharmaceuticals and agrochemicals .
Due to the lack of specific research on Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, its mechanism of action remains unknown. However, the presence of a difluoroacetate moiety is a point of concern. Fluoroacetate derivatives can act as inhibitors of an enzyme called succinate dehydrogenase, disrupting the citric acid cycle in cells and leading to cell death []. This suggests that further research is necessary to determine the potential toxicity of this compound.
These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in various chemical transformations .
Synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate can be achieved through several methods:
These methods provide flexibility in synthesizing this compound for research and industrial applications.
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate finds utility in several domains:
Several compounds share structural similarities with Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate. A comparison highlights their unique features:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Ethyl 2-(3-Chlorophenyl)-2,2-difluoroacetate | 14062-29-4 | 0.67 | Similar chlorophenyl structure |
Methyl 2-(4-Chlorophenyl)-2,2-difluoroacetate | 1393558-32-1 | 0.89 | Methyl group instead of ethyl |
Ethyl 2-(4-Trifluoromethylphenyl)acetate | 721-63-1 | 0.69 | Contains trifluoromethyl instead of difluoro |
Ethyl 2-(4-Chlorophenyl)-2-fluoroacetic acid | 74590-69-5 | 0.80 | Only one fluorine atom present |
Ethyl 2-(3-Chlorophenyl)-acetate | 14062-24-9 | 0.67 | Different positioning of chlorine |
These compounds illustrate variations in substituents that may influence their chemical reactivity and biological activity, emphasizing the uniqueness of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate within this class .